molecular formula C23H25NO3 B3852130 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3852130
M. Wt: 363.4 g/mol
InChI Key: FTYCJAZCGAYZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has been extensively studied due to its potential applications in scientific research. DMNQ belongs to the tetrahydroisoquinoline family of compounds and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline involves the generation of ROS, which can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This compound has been found to induce oxidative stress in cells by depleting intracellular glutathione levels, which are important antioxidants that protect cells from oxidative damage. The generation of ROS by this compound has also been found to activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to modulate the activity of various enzymes and transcription factors, including cyclooxygenase-2 (COX-2) and heme oxygenase-1 (HO-1).

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized in large quantities. This compound also generates ROS in a dose-dependent manner, allowing for precise control of experimental conditions. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects on cellular signaling pathways can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of this compound analogs with improved potency and selectivity for specific cellular targets. Another area of interest is the use of this compound in the study of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This compound has been found to induce oxidative stress in neuronal cells, making it a potential tool for studying the role of oxidative stress in neurodegeneration. Finally, the development of new methods for delivering this compound to specific cell types or tissues could have important implications for the treatment of various diseases.

Scientific Research Applications

6,7-dimethoxy-2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of oxidative stress and redox signaling pathways. This compound has been found to generate reactive oxygen species (ROS) and induce oxidative stress in cells, making it a valuable tool for studying the effects of ROS on cellular signaling pathways.

properties

IUPAC Name

6,7-dimethoxy-2-[(4-methoxynaphthalen-1-yl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-21-9-8-17(19-6-4-5-7-20(19)21)14-24-11-10-16-12-22(26-2)23(27-3)13-18(16)15-24/h4-9,12-13H,10-11,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYCJAZCGAYZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.